molecular formula C11H24ClN B1484594 (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride CAS No. 855609-59-5

(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride

Cat. No. B1484594
CAS RN: 855609-59-5
M. Wt: 205.77 g/mol
InChI Key: CAIJVFNNKYAIFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride, commonly known as CPMMA, is an organic compound belonging to the amine family. It is an important intermediate in the synthesis of many pharmaceuticals, dyes, and other organic compounds, and has been widely studied in the scientific and medical communities.

Scientific Research Applications

Autophagy and Senescence Induction

In cellular studies, CX-5461 has been demonstrated to induce autophagy and senescence but not apoptosis in certain cell lines. This suggests its potential use in aging research and therapies related to cellular lifespan .

Hematological Malignancies

CX-5461 is currently in phase 1 clinical trials for hematological malignancies. It has shown effectiveness against acute lymphoblastic leukemia cells with transient treatment .

Overcoming Drug Resistance

Research indicates that CX-5461 can destabilize replication forks in PARP inhibitor-resistant cancers, suggesting its use in overcoming drug resistance in high-grade serous ovarian cancer (HGSOC) patient-derived xenografts .

DNA Damage Sensitization

In combination with other drugs like talazoparib, CX-5461 has been found to synergistically inhibit the growth of organoids and cell lines by increasing levels of DNA damage, which is significant for castrate-resistant prostate cancer treatment .

Patient-Derived Xenografts

The combination of CX-5461 with other drugs has shown significant decreases in the growth of patient-derived xenografts of homologous recombination-proficient castrate-resistant prostate cancer (CRPC), including various subtypes .

Mechanism of Action

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride. For instance, extreme pH or temperature conditions could potentially affect the stability of the compound. Additionally, the presence of other molecules could either enhance or inhibit its action .

Safety and Hazards

While specific safety and hazard information for (2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride was not found, it’s important to handle all chemical compounds with care. For example, methylamine hydrochloride, a related compound, is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyclohexyl-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N.ClH/c1-11(2,9-12-3)10-7-5-4-6-8-10;/h10,12H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIJVFNNKYAIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohexyl-2-methylpropyl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.